

Application Note: Quantification of DTAC-d3 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: DTAC-d3

Cat. No.: B564699

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of deuterated dodecyltrimethylammonium chloride (**DTAC-d3**) in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for pharmacokinetic studies, toxicological assessments, and other research applications requiring precise measurement of **DTAC-d3** in a complex biological matrix.

Introduction

Dodecyltrimethylammonium chloride (DTAC) is a quaternary ammonium compound (QAC) with wide-ranging applications as a surfactant and antimicrobial agent. Deuterated analogs, such as **DTAC-d3**, are commonly used as internal standards in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision. The permanent positive charge and surfactant properties of DTAC can present analytical challenges, including ion suppression and poor chromatographic peak shape. The method described herein addresses these challenges to provide reliable quantification of **DTAC-d3** in human plasma.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method using weak cation-exchange cartridges is employed to isolate **DTAC-d3** from plasma proteins and other endogenous components.

Protocol:

- Thaw plasma samples at room temperature.
- To 500 μ L of plasma, add an appropriate internal standard (e.g., a different stable isotope-labeled QAC).
- Vortex mix for 30 seconds.
- Condition an Oasis WCX SPE cartridge (6cc, 150mg, 30 μ m) with 6 mL of methanol followed by 6 mL of water.[\[1\]](#)
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 3 mL of 5% ammonium hydroxide in water (v/v), followed by 3 mL of a methanol/water mixture (1:9, v/v).[\[1\]](#)
- Dry the cartridge under vacuum.[\[1\]](#)
- Elute the analyte with 6 mL of 2% formic acid in methanol (v/v).[\[1\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

LC Conditions:

Parameter	Value
Column	Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min [1]
Gradient	Start at 10% B, ramp to 100% B at 6 min, hold for 4 min, return to 10% B at 10.5 min, and equilibrate for 3.5 min. [1]
Injection Volume	5 μ L [1]
Column Temperature	40°C

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

MS/MS Parameters for Dodecyltrimethylammonium (C12-ATMAC):

Parameter	Value
Ionization Mode	ESI Positive
Precursor Ion (m/z)	228
Product Ion (m/z) - Quantifier	60
Product Ion (m/z) - Qualifier	57
Collision Energy (eV)	31 (for m/z 60), 30 (for m/z 57)
Cone Voltage (V)	120

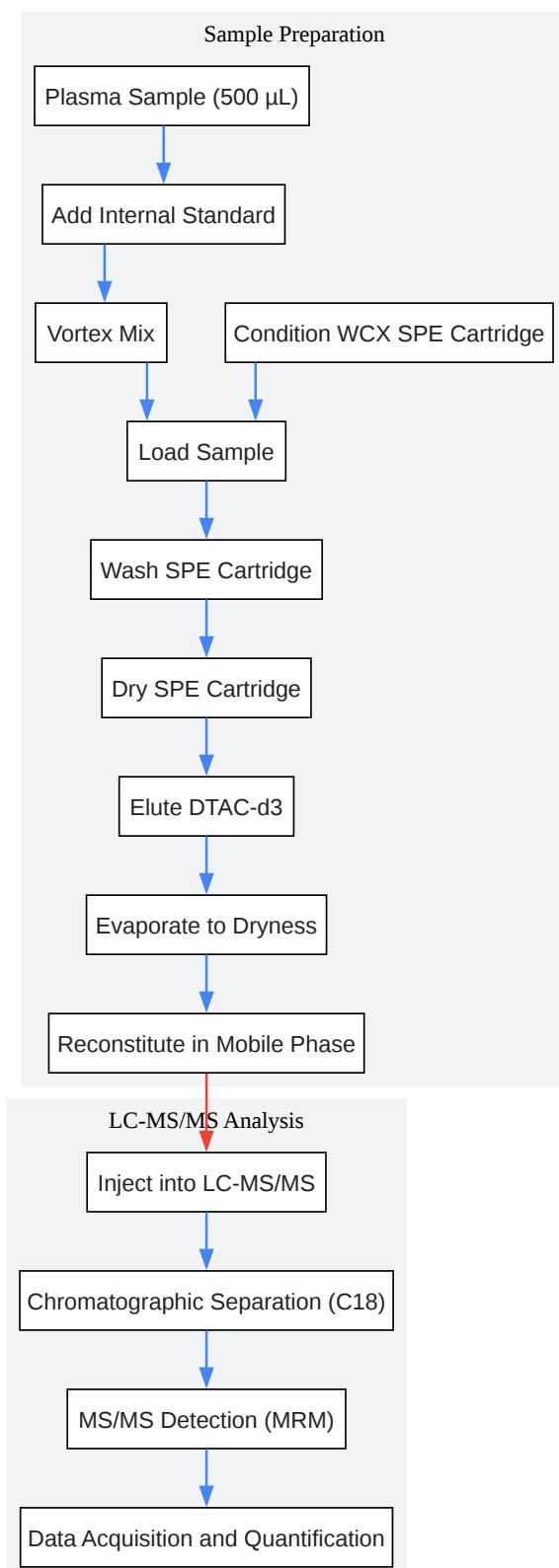
Note: The precursor ion for **DTAC-d3** would be m/z 231. Product ions and collision energies should be optimized.

Quantitative Data Summary

The following table summarizes the expected performance of the method, based on the analysis of dodecyltrimethylammonium chloride in human serum.[\[2\]](#)

Parameter	Result
Limit of Detection (LOD)	0.002 - 0.42 ng/mL
Limit of Quantification (LOQ)	0.006 - 1.40 ng/mL
Recovery (at 1, 5, and 20 ng/mL)	61 - 129%
Intra-day Precision (%RSD)	0.22 - 17.4%
Inter-day Precision (%RSD)	0.35 - 17.3%
Matrix Effect	-27% to 15.4%

Workflow and Pathway Diagrams

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Caption: Experimental workflow for **DTAC-d3** quantification in plasma.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of **DTAC-d3** in human plasma. The use of solid-phase extraction is crucial for removing interfering matrix components and concentrating the analyte, thereby enhancing sensitivity and reducing ion suppression.^[2] The chromatographic conditions are optimized to achieve good peak shape and separation for a challenging analyte class.^[2] The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample preparation and analysis, ensuring the highest level of accuracy and precision.^[2] This method can be adapted for the analysis of other quaternary ammonium compounds in biological matrices.

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References

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